molecular formula C9H10F3N B1447749 2-(3,3,3-Trifluoropropyl)aniline CAS No. 1384429-88-2

2-(3,3,3-Trifluoropropyl)aniline

Cat. No. B1447749
M. Wt: 189.18 g/mol
InChI Key: QOJQZQUKDHVIPF-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropyl)aniline is an organic compound . It is part of American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of anilines, including 2-(3,3,3-Trifluoropropyl)aniline, involves various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for 2-(3,3,3-Trifluoropropyl)aniline is not found in the search results.


Molecular Structure Analysis

The molecular formula of 2-(3,3,3-Trifluoropropyl)aniline is C9H10F3N . Its molecular weight is 189.18 . The InChI code is 1S/C9H10F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,4-5,13H2 .


Physical And Chemical Properties Analysis

2-(3,3,3-Trifluoropropyl)aniline is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The ortho-, meta-, and para-isomers of (3,3,3-trifluoropropyl)aniline have been synthesized from corresponding nitrobenzaldehydes, highlighting key steps like the transformation of carboxylic groups into trifluoromethyl groups (Trofymchuk et al., 2015).
  • Spectroscopic and Electronic Structure Analysis : Studies using FTIR, FT-Raman spectra, and quantum chemical electronic structure investigations provide detailed insights into the vibrational, structural, and electronic properties of trifluoromethyl)aniline derivatives (Arjunan et al., 2011).
  • Visible-Light-Induced Radical Trifluoromethylation : Research demonstrates the potential of visible-light-promoted radical trifluoromethylation of free anilines, including (3,3,3-trifluoropropyl)aniline, offering a route to valuable fluorine-containing molecules (Xie et al., 2014).

Applications in Catalysis and Organic Chemistry

  • Enhanced Electrochemical CO2 Reduction : Certain rhenium(I) fac-tricarbonyl complexes with (3,3,3-trifluoropropyl)aniline functionalities have been shown to effectively catalyze CO2 reduction (Talukdar et al., 2020).
  • Development of Fluorogenic Small Substrates : Anilines with 3,3,3-trifluoropropenyl substituents have been synthesized for use as fluorogenic substrates in biochemical assays (Ogawa et al., 2017).
  • Synthesis of Small Fluorescent Molecules : Anilines substituted with 3,3,3-trifluoroprop-1-enyl groups have been developed as fluorophores, demonstrating significant applications in fluorescence imaging and sensing (Ogawa et al., 2019).

Potential in Sensor Technology

  • Potentiometric Sensors : The inductive effect on the pK(a) of poly(aniline) has been exploited to create sensors, where derivatives like (3,3,3-trifluoropropyl)aniline could play a role in enhancing sensor capabilities (Shoji & Freund, 2001).

Safety And Hazards

The safety information for 2-(3,3,3-Trifluoropropyl)aniline indicates that it is dangerous . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3,3,3-trifluoropropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJQZQUKDHVIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3,3-Trifluoropropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, A Bezdudny, Y Pustovit… - Journal of Fluorine …, 2015 - Elsevier
Ortho-, meta- and para-isomers of (3,3,3-trifluoropropyl)aniline have been prepared in 60–70 g amount from the corresponding nitrobenzaldehydes in three steps. The key synthesis …
Number of citations: 2 www.sciencedirect.com

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